An In-depth Technical Guide to alpha-Damascone: Structure, Properties, Synthesis, and Biological Activity
An In-depth Technical Guide to alpha-Damascone: Structure, Properties, Synthesis, and Biological Activity
Introduction
alpha-Damascone is a C13 norterpenoid ketone that stands as a cornerstone in the landscape of aroma chemicals.[1] First identified in the 1960s as a trace but vital constituent of Bulgarian rose oil (Rosa damascena), its synthesis marked a significant achievement in fragrance chemistry.[2] Structurally classified as an α,β-unsaturated ketone with a cyclohexene ring system, alpha-Damascone is prized for its exceptionally intense and complex olfactory profile: a powerful floral-rose character intertwined with fruity (apple, pear), sweet (honey), and subtle green and tobacco-like undertones.[1] This unique scent profile has rendered it indispensable in fine perfumery, functional fragrances, and the flavor industry.[1]
This guide provides a comprehensive technical overview of alpha-Damascone, designed for researchers, chemists, and professionals in drug development. It delves into its chemical structure and stereoisomerism, details its physicochemical and spectroscopic properties, outlines modern synthetic protocols, and explores its biological activities beyond olfaction, offering a holistic view of this multifaceted molecule.
Chemical Structure and Isomerism
The structural foundation of alpha-Damascone is a 2,6,6-trimethylcyclohex-2-en-1-yl ring attached to a but-2-en-1-one side chain. This arrangement gives rise to several isomeric forms that significantly influence its properties, most notably its odor.
1.1. IUPAC Name and Identifiers:
-
Systematic Name: (2E)-1-(2,6,6-Trimethylcyclohex-2-en-1-yl)but-2-en-1-one
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CAS Number: 24720-09-0 ((E)-isomer); 43052-87-5 (isomer mixture)[3]
-
Molecular Formula: C₁₃H₂₀O[4]
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Molecular Weight: 192.30 g/mol [2]
1.2. Stereochemistry and Isomeric Forms: The chemical structure of alpha-Damascone contains stereocenters and double bonds that lead to different isomers. The commercial product is typically a mixture of these isomers.
-
Geometric Isomerism: The double bond in the butenone side chain can exist in either an (E) (trans) or (Z) (cis) configuration. The (E)-isomer is generally the major component in commercial preparations (92-99%).[5]
-
Enantiomers: The chiral center at the C1 position of the cyclohexene ring means alpha-Damascone exists as a pair of enantiomers, (R) and (S). These enantiomers can have different odor characteristics. It has been noted that the laevorotatory form of alpha-Damascone is olfactorily more powerful than its dextrorotatory counterpart.
The interplay of these isomeric forms is crucial, as the specific ratio can affect the final olfactory profile of the commercial product.
Caption: Chemical Structure of (E)-alpha-Damascone.
Physicochemical and Spectroscopic Properties
A thorough understanding of alpha-Damascone's physical and spectral characteristics is essential for its application, quality control, and analysis.
2.1. Physicochemical Data
The following table summarizes the key physicochemical properties of alpha-Damascone.
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow liquid | [6] |
| Odor | Floral-fruity, rose-like, with apple, plum, and woody nuances | [1] |
| Density | 0.928 - 0.938 g/cm³ (at 25°C) | [6] |
| Boiling Point | ~253-255 °C | [7] |
| Flash Point | > 93.33 °C | [5] |
| Refractive Index | 1.492 - 1.499 (at 20°C) | [6] |
| Solubility | Soluble in ethanol and essential oils; insoluble in water | |
| Vapor Pressure | 0.026691 mm Hg @ 23°C | [8] |
| Log P | 3.66 |
2.2. Spectroscopic Analysis
Spectroscopic data is critical for the structural elucidation and purity assessment of alpha-Damascone.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Data from a 500 MHz NMR analysis in CDCl₃ provides a detailed map of the molecule's proton and carbon environments.[2]
-
¹H NMR (500 MHz, CDCl₃), δ (ppm): 6.85 (m, 1H), 6.30 (d, J = 15.4 Hz, 1H), 5.59 (m, 1H), 2.88 (s, 1H), 2.07 (dt, J = 20.3, 15.3 Hz, 2H), 1.87 (t, J = 11.4 Hz, 3H), 1.68 (m, 1H), 1.54 (m, 3H), 1.14 (dt, J = 19.8, 10.0 Hz, 1H), 0.93 (s, 3H), 0.84 (s, 3H).[2]
-
¹³C NMR (125 MHz, CDCl₃), δ (ppm): 201.6, 141.6, 131.6, 129.9, 122.9, 60.7, 31.8, 30.7, 27.4, 27.3, 22.6, 22.0, 17.5.[2]
2.2.2. Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is commonly used for the identification of alpha-Damascone. The molecular ion peak ([M]⁺) is observed at m/z 192.[9] The fragmentation pattern is key to its identification. A major fragmentation pathway is the alpha-cleavage adjacent to the carbonyl group, which is characteristic of ketones.[10] This involves the cleavage of the bond between the carbonyl carbon and the cyclohexene ring, leading to the formation of a stable acylium ion. Another significant fragmentation involves the loss of the butenone side chain.
Synthesis and Manufacturing
While alpha-Damascone can be extracted from natural sources like black tea or tobacco, the yields are commercially unviable.[9] Therefore, industrial production relies exclusively on chemical synthesis.
3.1. Overview of Synthetic Strategies
The most prevalent and economically viable synthetic routes start from readily available ionones, particularly alpha-ionone.[9] Other methods have been developed from precursors like citral.[11] The key challenge in synthesis is the controlled introduction of the butenone side chain and the rearrangement of double bonds to achieve the desired alpha-isomer.
3.2. Experimental Protocol: Four-Step Synthesis from alpha-Ionone
A recently developed, efficient, and more environmentally benign four-step synthesis provides high yields and purity.[9] This method avoids harsh reagents and allows for the recycling of solvents.
Caption: Four-step synthesis pathway from alpha-Ionone.
Step 1: Oximization of alpha-Ionone
-
Objective: To convert the ketone group of alpha-ionone into an oxime.
-
Procedure:
-
Dissolve hydroxylamine hydrochloride (1.15 eq) and sodium acetate (1.35 eq) in water.
-
Add this solution dropwise to a solution of alpha-ionone (1.0 eq) in ethanol.
-
Stir the reaction mixture for 4 hours at 55°C.[2]
-
After cooling, dilute with water and perform an ethyl acetate extraction.
-
Wash the organic phase, dry with MgSO₄, and concentrate in vacuo to yield alpha-ionone oxime.
-
-
Yield: ~99%[2]
Step 2: Epoxidation of alpha-Ionone Oxime
-
Objective: To selectively form an epoxide at the double bond within the cyclohexene ring.
-
Procedure:
-
Dissolve the alpha-ionone oxime from Step 1 in water with a phase-transfer catalyst (e.g., CTAOH).
-
Cool the solution to 0°C.
-
Slowly add a pre-mixed solution of hydrogen peroxide (30%) and lithium hydroxide, maintaining the temperature below 15°C.[2]
-
Stir for 12 hours at room temperature.
-
Extract the product with ethyl acetate, dry, and concentrate to obtain the epoxide as a mixture of diastereoisomers.
-
Step 3: Dehydration and Cyclization to Isoxazole
-
Objective: To induce an acid-catalyzed dehydration and intramolecular cyclization to form an isoxazole derivative.
-
Procedure:
-
Dissolve the epoxide from Step 2 in cyclohexane.
-
Add concentrated HCl dropwise at 35°C.
-
Reflux the mixture for 6 hours.[2]
-
After cooling, neutralize with sodium bicarbonate solution, wash, dry, and concentrate to yield the alpha-ionone isoxazole.
-
Step 4: Reduction to alpha-Damascone
-
Objective: Reductive cleavage of the isoxazole ring to form the final α,β-unsaturated ketone.
-
Procedure:
-
To a solution of the isoxazole from Step 3 in cyclohexane and absolute ethanol, add metallic sodium in portions at 35°C.[2]
-
Once the sodium has dissolved, heat the mixture at reflux for 8 hours.
-
Cool the reaction, quench with water, and neutralize with HCl.
-
Extract with an organic solvent, wash, dry, and concentrate.
-
Purify the crude product via distillation to obtain alpha-Damascone.
-
-
Overall Yield: ~55% with >97% purity by GC.[9]
Applications and Biological Significance
While primarily known for its sensory properties, recent research has uncovered biological activities that may be of interest to the pharmaceutical and nutraceutical industries.
4.1. Fragrance and Flavor Industry
alpha-Damascone is a high-impact aroma chemical used to impart richness and complexity.
-
Fine Fragrances: It is a key component in creating modern rose accords and adds sophisticated floral-fruity notes to a wide range of perfume compositions.[1]
-
Personal Care: Its stability and pleasant scent make it a popular ingredient in shampoos, soaps, and lotions.
-
Flavor: With FEMA GRAS (Generally Recognized as Safe) status (FEMA No. 3659), it is used in food and beverages, particularly to enhance fruit flavors.[6]
4.2. Mechanism of Olfactory Perception
The perception of alpha-Damascone begins with its interaction with Olfactory Receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons in the nasal epithelium.[12][13][14]
Caption: Olfactory signal transduction pathway.
Molecular docking studies have shown that the specific isomerism of damascones dictates their binding affinity and stability within the OR binding pocket.[15] For instance, alpha- and delta-damascone form more stable complexes with certain ORs compared to the beta-isomer, which correlates with differences in their perceived scents (e.g., more pronounced minty notes for alpha-damascone).[15] This demonstrates a clear structure-activity relationship at the receptor level.
4.3. Anti-inflammatory and Chemopreventive Activity
Beyond olfaction, damascone-related compounds have shown significant biological activity. Research has identified them as potent inducers of the Nrf2-mediated phase 2 antioxidant response.[16][17]
-
Nrf2 Activation: The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress and inflammation. Damascone derivatives have been shown to induce quinone reductase (QR), a key phase 2 enzyme, via Nrf2 signaling.[16][17]
-
Anti-inflammatory Effects: These compounds are also potent inhibitors of inducible nitric oxide synthase (iNOS) activity, a key mediator of inflammation.[16]
-
Therapeutic Potential: The ability to activate the Nrf2 pathway suggests that alpha-Damascone and related structures may have potential as chemopreventive agents, contributing to the protective effects of fruits and vegetables where they are naturally found.[17] This α,β-unsaturated ketone moiety is a structural alert for this type of activity, acting as a Michael acceptor that can react with sulfhydryl groups on proteins like Keap1, thereby releasing Nrf2.
Safety and Regulation
alpha-Damascone is subject to regulations to ensure its safe use in consumer products.
-
GHS Classification: Classified for skin sensitization (Category 1B) and aquatic toxicity.[1]
-
IFRA Standards: The International Fragrance Association (IFRA) restricts the maximum concentration of alpha-Damascone in various product categories to minimize the risk of skin sensitization.[1]
-
Toxicology: Acute toxicity studies show an oral LD50 in rats of 1670 mg/kg bw.[11] It is considered non-mutagenic.[16] A comprehensive toxicologic and dermatologic review supports its safe use as a fragrance ingredient within established limits.[3]
Conclusion
alpha-Damascone is far more than a simple aroma molecule. Its journey from a trace component in rose oil to a synthetically accessible powerhouse of the fragrance industry highlights the synergy between natural product chemistry and industrial synthesis. For researchers, its well-defined structure, rich isomerism, and detailed spectroscopic profile make it an excellent model for studying structure-odor relationships. For drug development professionals, the discovery of its potent Nrf2-activating and anti-inflammatory properties opens a new avenue for exploring C13 norterpenoids as potential therapeutic leads. A continued interdisciplinary approach will undoubtedly uncover further complexities and applications for this remarkable compound.
References
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